Compound Description: This compound is a chalcone derivative. Its crystal structure and hydrogen-bonding patterns have been investigated. []
Relevance: This compound shares the same base structure as (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, with a pyridin-3-yl group attached to one end of the enone linker. The key difference lies in the other aromatic ring system: while (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one features a 2-hydroxyphenyl group, this compound has a 6-methoxynaphthalen-2-yl group. []
Compound Description: This compound is the cyclocondensation product of (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine. Its crystal structure and hydrogen-bonding patterns have also been studied. []
Relevance: This compound is derived from (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, a close structural analog of (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, as discussed above. The cyclocondensation reaction with guanidine transforms the enone linker into a dihydropyrimidine ring system. []
Compound Description: This compound is explicitly stated as the product of a Claisen-Schmidt reaction explored in the context of flow chemistry. []
Relevance: This compound is, in fact, another way of naming (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one. The only difference lies in the order of the substituents mentioned in the name, highlighting the importance of recognizing variations in chemical nomenclature. []
Compound Description: This compound is a chalcone derivative whose crystal structure has been reported. []
Relevance: This compound belongs to the same chalcone family as (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one. Both share a similar core structure but differ in their substituents. This compound features a 3,5-dichloro-2-hydroxyphenyl group and a 5-methylfuran-2-yl group, compared to the 2-hydroxyphenyl and pyridin-3-yl groups in the target compound. []
Compound Description: This compound is a chalcone derivative studied for its crystal structure and molecular conformation. []
Relevance: This compound shares the same pyridin-3-yl and enone linker structure with (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one. The difference lies in the substitution on the phenyl ring, with a 4-methyl group instead of a 2-hydroxy group. []
Compound Description: This chalcone derivative's crystal structure has been analyzed, highlighting its molecular conformation and hydrogen bonding interactions. []
Compound Description: This compound is a chalcone derivative investigated for its crystal structure and intermolecular interactions using Hirshfeld surface analysis. []
Relevance: This compound belongs to the same chalcone class as (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one. While both compounds share a similar enone linker, they differ in the aromatic rings attached. This compound features a 3-hydroxyphenyl group and a 1H-pyrrol-2-yl group, while (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one has a 2-hydroxyphenyl group and a pyridin-3-yl group. []
Compound Description: This chalcone derivative has been synthesized and characterized using various techniques, including IR, NMR, and DFT calculations. Its antimicrobial activity has also been explored. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
OT-82 is a potent NAMPT Inhibitor that targets the strong dependence of hematological malignancies on NAD biosynthesis. OT-82 showed strong efficacy against hematopoietic malignancies including acute myeloblastic and lymphoblastic adult and pediatric leukemias, erythroleukemia, multiple myeloma, and Burkitt's lymphoma in vitro and in mouse xenograft models.
Otamixaban (FXV673) is a potent, selective, rapid acting, competitive and reversible inhibitor of factor Xa with IC50 value of 0.4 nM. Factor Xa (fXa) is a pivotal serine protease situated at the juncture of the intrinsic and extrinsic pathways of the blood coagulation cascade. The inhibition of fXa (in the physiologically relevant prothrombinase complex) represents an attractive target for the development of novel antithrombotic agents. In vivo experiments have demonstrated that Otamixaban is highly efficacious in rodent, canine and porcine models of thrombosis.
OSW-1 is a saponin that has been found in O. saundersiae and has antiviral and anticancer activities. It is an inhibitor of oxysterol-binding protein (OSBP) and its paralog OSBP-related protein 4 (ORP4) with Ki values of 16 and 71 nM, respectively, in radioligand binding assays using HEK293T cell lysates. It induces OSBP translocalization from the cytoplasm to the trans-Golgi network and decreases intracellular levels of OSBP in HEK293 cells. OSW-1 inhibits replication of a variety of enteroviruses (IC50s = 2.4-9.4 nM), including replication of coxsackievirus B3 (CVB3) in infected HeLa R19 cells in an OSBP-dependent manner when used at a concentration of 3 nM. It also inhibits replication of hepatitis C virus (HCV) but not mouse hepatitis virus (MHV), a coronavirus. It protects against CVA9 and echovirus 2 infection in HeLa cells when used at a concentration of 10 nM. OSW-1 inhibits growth of HeLa and HEK293 cells (GI50s = 0.33 and 0.22 nM, respectively). OSW-1 is a natural broad-range inhibitor of enterovirus replication
Otenabant Hydrochloride is the salt of Otenabant, also known as CP-945,598, a drug which acts as a potent and highly selective CB1 antagonist. It was developed by Pfizer for the treatment of obesity, but development for this application has been discontinued following the problems seen during clinical use of the similar drug rimonabant.
CP 945,598 (hydrochloride) is a selective antagonist of the cannabinoid receptor CB1 with a Ki value of 0.7 nM and demonstrates relatively low affinity for CB2 receptors (Ki = 7.6 µM). It is reported to reverse cannabinoid agonist-mediated responses (i.e., hypo-locomotion, hypothermia, analgesia, and catalepsy), to reduce food intake, and to increase energy expenditure as well as fat oxidation in rats.